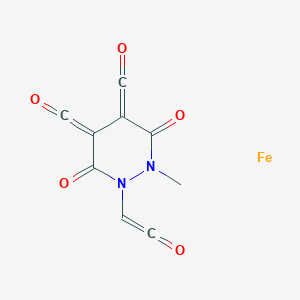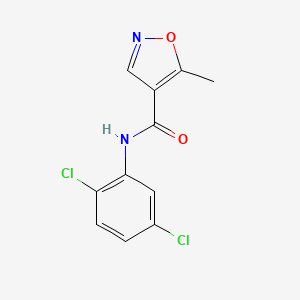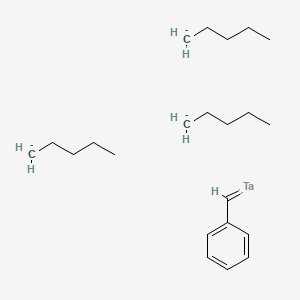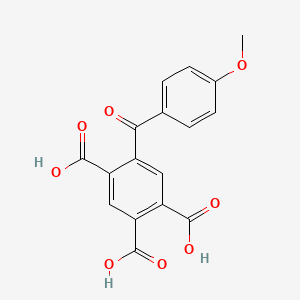
1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with chloroethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione typically involves the reaction of 3-ethyl-3-methylpyrrolidine-2,5-dione with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Scientific Research Applications
1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Used in cancer treatment, particularly for brain tumors.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea (CENU): Another nitrosourea compound with similar applications in chemotherapy.
1-(2-Chloroethyl)-3-ethyl-1-nitrosourea (EENU): Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: 1-(2-Chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61327-83-1 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14ClNO2/c1-3-9(2)6-7(12)11(5-4-10)8(9)13/h3-6H2,1-2H3 |
InChI Key |
VNKXDQJEHJHPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6-[(trimethylsilyl)oxy]pyridine](/img/structure/B14565742.png)

![2-[4'-(Hexadecyloxy)[1,1'-biphenyl]-4-yl]quinoxaline](/img/structure/B14565744.png)

![[2-(3-Chloroanilino)pyridin-3-yl]acetic acid](/img/structure/B14565759.png)



![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)



